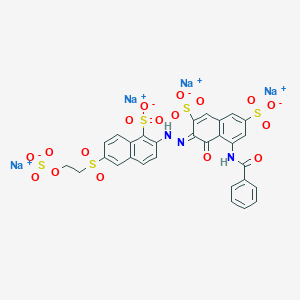
Reaktivrot 180
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Red 180(cas 98114-32-0) is an azo-reactive textile dye.
Wissenschaftliche Forschungsanwendungen
Abwasserbehandlung
Reaktivrot 180 wird häufig in Studien zur Abwasserbehandlung verwendet. Beispielsweise wurde es in experimentellen Studien zur Eliminierung von RR180-Farbstoff aus synthetischen wässrigen Lösungen verwendet . In diesen Studien wurden verschiedene Katalysatoren wie rohes Leonardite und mit Eisen beladene Leonardite-Pulver verwendet, um eine maximale Farbstoffentfernungsleistung zu erzielen .
Fenton-Oxidation
this compound wurde in der Fenton-Oxidation verwendet, einer effektiven und wertvollen Methode zur Abwasserbehandlung . Die Farbstoffentfernungsleistungen von rohem Leonardite, Fe (0)-beladenem Leonardite und Fe (II)-beladenem Leonardite wurden unter verschiedenen Bedingungen getestet .
Adsorptionsstudien
this compound wird in Adsorptionsstudien verwendet. Zum Beispiel wurde die Beziehung zwischen der Adsorptionsleistung von Leonardite und der Zeit unter Verwendung von RR180 untersucht .
Textilindustrie
This compound ist ein gängiger Textilfarbstoff, der durch elektrostatische Wechselwirkungen an einwandigen Kohlenstoffnanoröhren (SWCNTs) adsorbiert werden kann . Dadurch ist eine Trennung von Restfarbstoffen möglich, was sie in der Textilindustrie nützlich macht .
Phosphatentfernung
This compound wurde in Studien zur Entfernung von Phosphationen aus wässrigen Lösungen verwendet . In diesen Studien wurden thermisch aktivierte Zitronenschalen als Adsorptionsmittel verwendet .
Studien zur Umweltbelastung
this compound wird in Studien verwendet, die die Umweltbelastung von Textil-Abwasser beurteilen. Diese Studien konzentrieren sich auf die Auswirkungen von Farbstoffen und anderen gefährlichen Stoffen auf die Umwelt
Wirkmechanismus
Reactive Red 180, also known as C.I. Reactive Red 180, 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-((1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt, or Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate, is a common textile dye .
Target of Action
The primary target of Reactive Red 180 is single-walled carbon nanotubes (SWCNTs). The dye can be adsorbed onto SWCNTs through electrostatic interactions .
Mode of Action
Reactive Red 180 interacts with its targets (SWCNTs) through electrostatic interactions. This interaction allows the dye to be adsorbed onto the SWCNTs, enabling the separation of residual dyes .
Biochemical Pathways
It is known that the dye’s interaction with swcnts can lead to the separation of residual dyes, which may have implications for various biochemical processes .
Pharmacokinetics
Given its use as a dye and its interaction with swcnts, it is likely that these properties would be influenced by factors such as the dye’s concentration, the presence of swcnts, and the specific conditions of the environment .
Result of Action
The primary result of Reactive Red 180’s action is the separation of residual dyes. This occurs when the dye is adsorbed onto SWCNTs through electrostatic interactions .
Action Environment
The action of Reactive Red 180 is influenced by various environmental factors. For instance, the photocatalytic degradation of Reactive Red 180 has been examined under UVA radiation . Factors such as the pH of the solution, the dose of photocatalyst, and the initial concentration of the dye have been found to affect the photocatalytic activity .
Eigenschaften
CAS-Nummer |
98114-32-0 |
|---|---|
Molekularformel |
C29H23N3NaO17S5 |
Molekulargewicht |
868.8 g/mol |
IUPAC-Name |
tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H23N3O17S5.Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |
InChI-Schlüssel |
IXMMXHATKPZAMD-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2C(=O)/C(=N/NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Verwandte CAS-Nummern |
85586-40-9 |
Synonyme |
5-(Benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-2,7-naphthalenedisulfonic Acid Sodium Salt; Brilliant Red F 3B-SF; C.I. 181055; C.I. Reactive Red 180; Diamira Brilliant Red F 3B; Duasyn Brillant Red F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
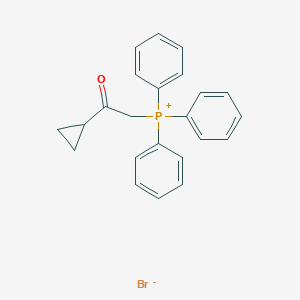
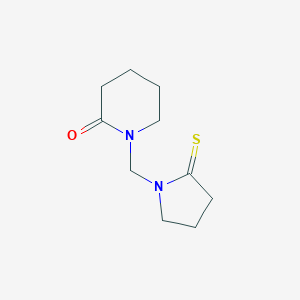
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
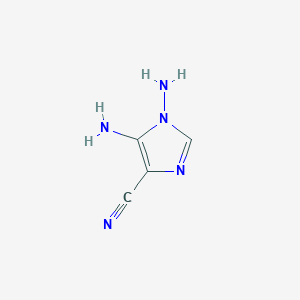
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
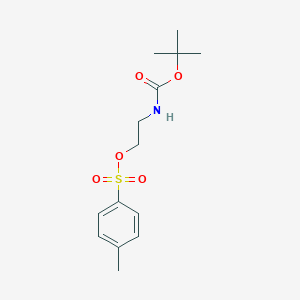
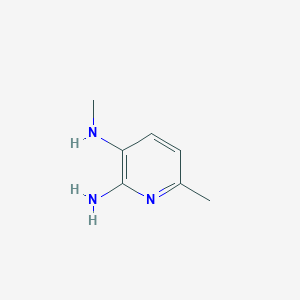
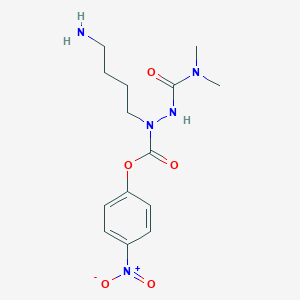
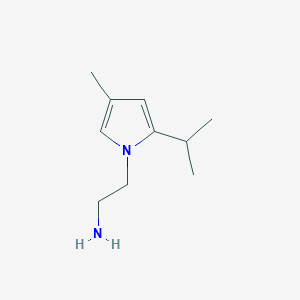
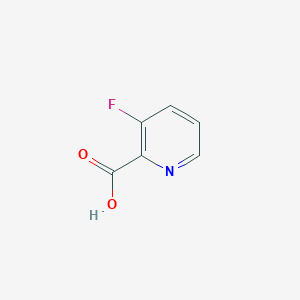

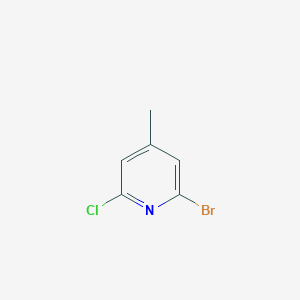
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)